molecular formula C11H12N2O2 B022609 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- CAS No. 105889-05-2

2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-

Cat. No. B022609
M. Wt: 204.22 g/mol
InChI Key: CWZAHGNWKZHUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Phenyldiazinone and is synthesized through a simple and efficient method.

Mechanism Of Action

The mechanism of action of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. This inhibition leads to a reduction in inflammation, pain, and fever. Additionally, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has been shown to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- are diverse and depend on the specific application. In general, this compound has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of bacteria and fungi. In cancer cells, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- induces apoptosis, leading to cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in lab experiments is its high yield and purity. This makes it a reliable and efficient compound to work with. Additionally, this compound has been extensively studied, and its effects are well-documented. However, one limitation of using 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.

Future Directions

There are several future directions for the study of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-. One potential area of research is the development of new synthetic methods that are even more efficient and reliable. Another area of research is the investigation of the compound's effects on specific signaling pathways and mechanisms. Additionally, further research is needed to determine the optimal dosage and administration of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- for specific applications. Finally, the potential use of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in combination with other drugs or therapies should be explored.

Synthesis Methods

The synthesis of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a straightforward process that involves the reaction of 3,6-dihydro-5,6-dimethyl-1,2-phenylenediamine with carbon dioxide. This reaction is carried out in the presence of a catalyst such as zinc oxide, and the resulting product is purified through recrystallization. The yield of the product is high, and the purity is excellent, making this method an efficient and reliable way to synthesize 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-.

Scientific Research Applications

2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as an anticancer agent. In addition, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has been studied for its ability to inhibit the growth of bacteria and fungi.

properties

CAS RN

105889-05-2

Product Name

2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5,6-dimethyl-6-phenyl-3H-1,3,4-oxadiazin-2-one

InChI

InChI=1S/C11H12N2O2/c1-8-11(2,15-10(14)13-12-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)

InChI Key

CWZAHGNWKZHUDH-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)OC1(C)C2=CC=CC=C2

Canonical SMILES

CC1=NNC(=O)OC1(C)C2=CC=CC=C2

Origin of Product

United States

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